molecular formula C6H14BrNO2S B8412895 2-Methyl-propane-2-sulfonic acid (2-bromo-ethyl)-amide

2-Methyl-propane-2-sulfonic acid (2-bromo-ethyl)-amide

Cat. No. B8412895
M. Wt: 244.15 g/mol
InChI Key: XQORSFCDWQTDKL-UHFFFAOYSA-N
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Patent
US09346808B2

Procedure details

To a solution of 2-methyl-propane-2-sulfinic acid (2-bromo-ethyl)-amide (0.8 g, 3.5 mmol) was added mCPBA (77%, 0.95 g, 4.2 mmol) and stirred at a temperature of about 25° C. for 2 hrs. The reaction mixture was condensed and purified to provide 2-methyl-propane-2-sulfonic acid (2-bromo-ethyl)-amide as a white solid (0.4 g, 46% yield).
Name
2-methyl-propane-2-sulfinic acid (2-bromo-ethyl)-amide
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Quantity
0.95 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH2:3][NH:4][S:5]([C:7]([CH3:10])([CH3:9])[CH3:8])=[O:6].C1C=C(Cl)C=C(C(OO)=[O:19])C=1>>[Br:1][CH2:2][CH2:3][NH:4][S:5]([C:7]([CH3:10])([CH3:9])[CH3:8])(=[O:19])=[O:6]

Inputs

Step One
Name
2-methyl-propane-2-sulfinic acid (2-bromo-ethyl)-amide
Quantity
0.8 g
Type
reactant
Smiles
BrCCNS(=O)C(C)(C)C
Name
Quantity
0.95 g
Type
reactant
Smiles
C1=CC(=CC(=C1)Cl)C(=O)OO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
stirred at a temperature of about 25° C. for 2 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
condensed
CUSTOM
Type
CUSTOM
Details
purified

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrCCNS(=O)(=O)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.4 g
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 46.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.